Regioselective Mono-Suzuki Coupling Enabled by Boc Protection on N-Boc-2,5-dibromopyrrole
The Boc-protected compound, tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate, demonstrates controlled mono-Suzuki-Miyaura coupling with indol-2-ylboronic acid, yielding the 2-indolyl-5-bromopyrrole derivative [1]. This contrasts sharply with 2,5-dibromo-1H-pyrrole, for which achieving high regioselectivity in mono-coupling is a significant challenge due to the free N-H group's potential interference and the similar electronic environment of the C2 and C5 bromine atoms. The study reports good to excellent yields for this selective mono-functionalization, providing a platform for the subsequent introduction of a second, different aryl group to generate non-symmetrical 2,5-disubstituted pyrroles [1]. The N-Boc group is essential for this outcome, as it can be easily removed post-coupling to yield the deprotected product [1].
| Evidence Dimension | Regioselectivity and Yield of Mono-Suzuki Coupling |
|---|---|
| Target Compound Data | Good to excellent yields for the mono-coupled 2-indolyl-5-bromopyrrole derivative |
| Comparator Or Baseline | 2,5-dibromo-1H-pyrrole (unprotected analog) |
| Quantified Difference | Controlled mono-coupling with high regioselectivity, enabling non-symmetrical disubstitution; unreported or significantly lower selectivity/yield for the unprotected analog |
| Conditions | Suzuki-Miyaura coupling with indol-2-ylboronic acid, Pd catalyst, basic conditions [1] |
Why This Matters
This specific reactivity is critical for procuring a starting material for the synthesis of complex, non-symmetrical pyrrole-containing molecules, such as lamellarin alkaloids, where stepwise and controlled introduction of different aryl groups is required.
- [1] Beaumard, F., Dauban, P., & Dodd, R. H. (2010). Synthesis of Nonsymmetrical 5-Aryl-2-indolopyrrole Derivatives via Controlled Mono Suzuki-Miyaura Cross-Coupling on N-Boc-2,5-dibromopyrrole. Synthesis, 2010(23), 4033-4042. View Source
